molecular formula C6H5ClN4S B11898922 7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-amine

7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-amine

Katalognummer: B11898922
Molekulargewicht: 200.65 g/mol
InChI-Schlüssel: AWDLSTCTCQXWBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-amine is a heterocyclic compound with significant potential in various scientific fields. Its unique structure, characterized by a thiazole ring fused to a pyrimidine ring, makes it a subject of interest for researchers in medicinal chemistry, biology, and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-amine typically involves the reaction of 2-amino-4-chloropyrimidine with 2-bromoacetophenone under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired product . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of palladium-catalyzed cross-coupling reactions is also common, providing an efficient route to synthesize large quantities of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMSO or ethanol.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products: The major products formed from these reactions include various substituted thiazolo[5,4-d]pyrimidines, which can be further explored for their biological activities .

Wirkmechanismus

The mechanism of action of 7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various physiological effects, including the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-amine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for further research .

Eigenschaften

Molekularformel

C6H5ClN4S

Molekulargewicht

200.65 g/mol

IUPAC-Name

7-chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidin-5-amine

InChI

InChI=1S/C6H5ClN4S/c1-2-9-3-4(7)10-6(8)11-5(3)12-2/h1H3,(H2,8,10,11)

InChI-Schlüssel

AWDLSTCTCQXWBQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(S1)N=C(N=C2Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.